4-Nitrophenethyl indolizine-6-carboxylate
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Overview
Description
4-Nitrophenethyl indolizine-6-carboxylate is an organic compound with the molecular formula C17H14N2O4 and a molecular weight of 310.30 g/mol . This compound belongs to the class of indolizines, which are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Nitrophenethyl indolizine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-alkylpyridines with suitable reagents to form the indolizine skeleton . Classical methodologies such as the Scholtz or Chichibabin reactions are often employed . Additionally, modern synthetic strategies, including transition metal-catalyzed reactions and oxidative coupling, have been developed to achieve specific substitution patterns .
Chemical Reactions Analysis
4-Nitrophenethyl indolizine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4-Nitrophenethyl indolizine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In medicine, indolizine derivatives are explored for their potential as therapeutic agents . Additionally, this compound has applications in the industry, particularly in the development of organic fluorescent molecules for biological and material applications .
Mechanism of Action
The mechanism of action of 4-Nitrophenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. Indolizine derivatives are known to interact with various biological targets, including enzymes and receptors . The exact mechanism of action depends on the specific structure and functional groups of the compound. For example, some indolizine derivatives can intercalate with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
4-Nitrophenethyl indolizine-6-carboxylate can be compared with other similar compounds, such as indole and indolizine derivatives . While indole derivatives are well-known for their biological activities, indolizine derivatives offer unique properties due to their distinct structure . For instance, indolizine derivatives have been shown to possess excellent fluorescence properties, making them valuable in material science applications . Other similar compounds include indolizidine alkaloids, which are naturally occurring compounds with diverse biological activities .
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c20-17(14-5-8-15-2-1-10-18(15)12-14)23-11-9-13-3-6-16(7-4-13)19(21)22/h1-8,10,12H,9,11H2 |
InChI Key |
IMGLBYKDVSPKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)C(=O)OCCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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